molecular formula C13H11FN4 B2400043 [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine CAS No. 1439902-26-7

[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

Cat. No.: B2400043
CAS No.: 1439902-26-7
M. Wt: 242.257
InChI Key: HZJZDEKLIRVYIY-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine: is a chemical compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can be performed on the triazolopyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, dihydro derivatives, and substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
  • [3-(3-Bromophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
  • [3-(3-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

Uniqueness

The presence of the fluorine atom in [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles.

Properties

IUPAC Name

[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c14-11-3-1-2-10(6-11)13-17-16-12-5-4-9(7-15)8-18(12)13/h1-6,8H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJZDEKLIRVYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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